molecular formula C19H19FN6O3 B2643933 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898413-05-3

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2643933
CAS No.: 898413-05-3
M. Wt: 398.398
InChI Key: CWQNIVVNCDMZNJ-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a purine-triazine fused ring system, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, which undergoes alkylation with methyl iodide to introduce methyl groups at the 3, 4, 7, and 9 positions.

    Introduction of the Triazine Ring: The purine derivative is then reacted with a triazine precursor, such as cyanuric chloride, under basic conditions to form the fused ring system.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include maintaining precise temperature control and efficient purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its purine-triazine structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine-triazine structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. This binding can interfere with various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
  • 1-[2-(4-Bromophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Comparison: Compared to its analogs with different halogen substitutions (chlorine or bromine), 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and selectivity.

Properties

IUPAC Name

1-[2-(4-fluorophenyl)-2-oxoethyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O3/c1-10-11(2)26-15-16(23(3)19(29)24(4)17(15)28)21-18(26)25(22-10)9-14(27)12-5-7-13(20)8-6-12/h5-8,11H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQNIVVNCDMZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CC(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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